molecular formula C19H11ClF3N7O B214838 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide

4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide

Numéro de catalogue B214838
Poids moléculaire: 445.8 g/mol
Clé InChI: KYIQFWCJABRIRM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is involved in the development and activation of B-cells.

Mécanisme D'action

4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide is a selective inhibitor of BTK, which is a crucial enzyme in the B-cell receptor signaling pathway. BTK plays a critical role in B-cell development and activation, and its inhibition leads to the suppression of B-cell proliferation and survival. This inhibition, in turn, leads to the suppression of B-cell malignancies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide are related to its mechanism of action. The compound inhibits BTK, leading to the suppression of B-cell proliferation and survival. This inhibition has been shown to be effective in the treatment of B-cell malignancies, such as CLL and MCL.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide in lab experiments include its selectivity for BTK, its potential efficacy in the treatment of B-cell malignancies, and its relatively low toxicity. However, there are also some limitations to using this compound in lab experiments. These limitations include its high cost, its limited solubility in water, and its potential for off-target effects.

Orientations Futures

There are several future directions for the research on 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide. One direction is to further investigate its potential applications in the treatment of B-cell malignancies, such as CLL and MCL. Another direction is to explore its potential applications in other diseases, such as autoimmune disorders. Additionally, future research could focus on developing more potent and selective BTK inhibitors based on the structure of 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide.

Méthodes De Synthèse

The synthesis of 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide involves several steps. The first step is the synthesis of 4-chlorophenylhydrazine, which is then reacted with 2,4-dichloro-5-trifluoromethylpyrimidine to form 4-chlorophenyl-5-trifluoromethylpyrimidine-2-amine. This intermediate is then reacted with 1-(4-fluorobenzyl)-1H-tetrazole-5-amine to form the final product, 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide.

Applications De Recherche Scientifique

4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide has potential applications in various fields of scientific research. One of the most promising applications is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). BTK inhibitors have shown significant efficacy in the treatment of these malignancies, and 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide has shown promising results in preclinical studies.

Propriétés

Nom du produit

4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide

Formule moléculaire

C19H11ClF3N7O

Poids moléculaire

445.8 g/mol

Nom IUPAC

4-[5-[1-(4-chlorophenyl)tetrazol-5-yl]-4-(trifluoromethyl)pyrimidin-2-yl]benzamide

InChI

InChI=1S/C19H11ClF3N7O/c20-12-5-7-13(8-6-12)30-18(27-28-29-30)14-9-25-17(26-15(14)19(21,22)23)11-3-1-10(2-4-11)16(24)31/h1-9H,(H2,24,31)

Clé InChI

KYIQFWCJABRIRM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC=C(C(=N2)C(F)(F)F)C3=NN=NN3C4=CC=C(C=C4)Cl)C(=O)N

SMILES canonique

C1=CC(=CC=C1C2=NC=C(C(=N2)C(F)(F)F)C3=NN=NN3C4=CC=C(C=C4)Cl)C(=O)N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.